

# IMM-01 in the Landscape of CD47 Inhibition: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The CD47-SIRP $\alpha$  axis has emerged as a critical innate immune checkpoint, with its blockade showing significant promise in cancer immunotherapy.[1] This "don't eat me" signal, often exploited by cancer cells to evade phagocytosis by macrophages, is the target of a growing arsenal of therapeutic agents.[1][2] This guide provides a comparative overview of the efficacy of **IMM-01**, a novel SIRP $\alpha$ -Fc fusion protein, against other CD47 inhibitors, supported by available experimental data.

# Mechanism of Action: A Dual Approach to Activating an Anti-Tumor Response

**IMM-01** is a recombinant human SIRPα-IgG1 fusion protein that demonstrates a dual mechanism of anti-tumor activity.[3][4] By binding to CD47 on tumor cells, it not only blocks the CD47-SIRPα inhibitory signal, thereby promoting macrophage-mediated phagocytosis, but its Fc region can also engage activating Fcγ receptors on macrophages, further enhancing the "eat me" signal.[4][5] Preclinical studies have shown that **IMM-01** can induce strong antibody-dependent cellular phagocytosis (ADCP) and moderate antibody-dependent cell-mediated cytotoxicity (ADCC).[4] This dual action aims to convert "cold" tumors, with limited immune infiltration, into "hot" tumors more susceptible to immune attack.[6]



# The CD47-SIRPα Signaling Pathway and Therapeutic Intervention

The interaction between CD47 on tumor cells and SIRP $\alpha$  on macrophages initiates a signaling cascade that inhibits phagocytosis. Therapeutic intervention with agents like **IMM-01** aims to disrupt this interaction, thereby unleashing the phagocytic potential of macrophages against cancer cells.



Click to download full resolution via product page

Caption: The CD47-SIRP $\alpha$  signaling cascade and the point of therapeutic intervention by **IMM-01**.

## **Comparative Efficacy of CD47 Inhibitors**

CD47 inhibitors can be broadly categorized into two main classes: anti-CD47 monoclonal antibodies (mAbs) and selective SIRPα blockers, which include SIRPα-Fc fusion proteins like **IMM-01**. A systematic review and meta-analysis of clinical trials provides a valuable comparison of these two approaches in both hematologic and solid tumors.[7][8]

### **Efficacy in Hematologic Malignancies**

In hematologic cancers, both anti-CD47 mAbs and selective SIRP $\alpha$  blockers have demonstrated notable efficacy.[7][8] The meta-analysis reported an objective response rate (ORR) of 29.8% for anti-CD47 mAbs and 23.0% for selective SIRP $\alpha$  blockers, with no statistically significant difference between the two classes.[8]



**IMM-01**, in combination with azacitidine for the treatment of newly diagnosed higher-risk myelodysplastic syndrome (MDS), has shown an impressive ORR of 88.2% and a complete response (CR) rate of 41.2% in a Phase 2 trial.[9] For comparison, the anti-CD47 antibody magrolimab in combination with azacitidine in previously untreated TP53-mutant acute myeloid leukemia (AML) patients demonstrated an ORR of 48.6%, with a 33.3% CR rate in a Phase 1b study.[10]

| Inhibitor<br>Class                        | Combinatio<br>n Therapy | Indication             | Objective<br>Response<br>Rate (ORR) | Complete<br>Response<br>(CR) Rate | Citation(s) |
|-------------------------------------------|-------------------------|------------------------|-------------------------------------|-----------------------------------|-------------|
| Selective<br>SIRPα<br>Blocker<br>(IMM-01) | + Azacitidine           | Higher-Risk<br>MDS     | 88.2%                               | 41.2%                             | [9]         |
| Anti-CD47<br>mAb<br>(Magrolimab)          | + Azacitidine           | TP53-mutant<br>AML     | 48.6%                               | 33.3%                             | [10]        |
| Selective<br>SIRPα<br>Blocker<br>(Class)  | Various                 | Hematologic<br>Cancers | 23.0%                               | -                                 | [8]         |
| Anti-CD47<br>mAb (Class)                  | Various                 | Hematologic<br>Cancers | 29.8%                               | -                                 | [8]         |

### **Efficacy in Solid Tumors**

In the context of solid tumors, monotherapy with either class of CD47 inhibitors has shown limited efficacy. [7][8] However, combination therapies, particularly with selective SIRP $\alpha$  blockers, have yielded more promising results. [7][8] The meta-analysis found that in combination regimens for solid tumors, selective SIRP $\alpha$  blockers achieved a significantly higher ORR of 28.3% compared to 3.0% for anti-CD47 mAb combinations. [8]

**IMM-01** is being evaluated in combination with the PD-1 inhibitor tislelizumab for relapsed and refractory classical Hodgkin lymphoma (cHL) patients who have failed prior PD-1 inhibitor



treatment.[11] Interim results from a Phase 2 study showed an ORR of 64.3% and a disease control rate (DCR) of 100%.[11] Another SIRPα-Fc fusion protein, evorpacept (ALX148), in combination with trastuzumab, ramucirumab, and paclitaxel for HER2-positive gastric/gastroesophageal junction cancer, demonstrated an ORR of 52% in a Phase 2 trial.[12]

| Inhibitor Class                            | Combination<br>Therapy                         | Indication                     | Objective<br>Response<br>Rate (ORR) | Citation(s) |
|--------------------------------------------|------------------------------------------------|--------------------------------|-------------------------------------|-------------|
| Selective SIRPα<br>Blocker (IMM-01)        | + Tislelizumab<br>(PD-1 inhibitor)             | Relapsed/Refract<br>ory cHL    | 64.3%                               | [11]        |
| Selective SIRPα<br>Blocker<br>(Evorpacept) | + Trastuzumab +<br>Ramucirumab +<br>Paclitaxel | HER2+<br>Gastric/GEJ<br>Cancer | 52%                                 | [12]        |
| Selective SIRPα<br>Blocker (Class)         | Various                                        | Solid Tumors                   | 28.3%                               | [8]         |
| Anti-CD47 mAb<br>(Class)                   | Various                                        | Solid Tumors                   | 3.0%                                | [8]         |

## Safety and Tolerability Profile

A key differentiator among CD47 inhibitors is their safety profile, particularly concerning hematological toxicities. Because CD47 is widely expressed on hematopoietic cells, on-target side effects such as anemia and thrombocytopenia are a concern.[7]

**IMM-01** has been designed to have weak binding to human erythrocytes, which is intended to minimize the risk of severe anemia.[3][4] Clinical data supports this, with no hemolytic anemia reported in a Phase 2 study of **IMM-01** in combination with tislelizumab.[11] The most frequent treatment-related adverse events (TRAEs) were decreased platelet and lymphocyte counts, which were mostly grade 1-2.[11]

In contrast, anti-CD47 mAbs have been associated with a higher incidence of anemia, often requiring a priming dose strategy to mitigate this effect.[1] The meta-analysis indicated that anti-CD47 mAbs were significantly more likely than selective SIRPα blockers to cause grade 1-2 fever, chills, nausea/vomiting, headache, and anemia.[7][13]



| Inhibitor Class                     | Common Grade 1-2<br>Treatment-Related<br>Adverse Events            | Grade ≥3 Anemia                                   | Citation(s) |
|-------------------------------------|--------------------------------------------------------------------|---------------------------------------------------|-------------|
| Selective SIRPα<br>Blocker (IMM-01) | Decreased platelet<br>count, decreased<br>lymphocyte count         | Not reported as a major issue                     | [11]        |
| Anti-CD47 mAb<br>(Magrolimab)       | Anemia, fatigue,<br>nausea                                         | 29.2% (Grade 3/4) in combination with Aza         | [10]        |
| Selective SIRPα<br>Blocker (Class)  | Infusion reaction, fatigue                                         | Lower incidence<br>compared to anti-<br>CD47 mAbs | [7][13]     |
| Anti-CD47 mAb<br>(Class)            | Anemia, fatigue,<br>headache, fever,<br>chills,<br>nausea/vomiting | Reported in clinical<br>trials                    | [1][7][13]  |

## **Experimental Protocols**

The evaluation of CD47 inhibitors relies on a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

# In Vitro Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To quantify the ability of a CD47 inhibitor to enhance macrophage-mediated phagocytosis of cancer cells.

#### Methodology:

- Cell Preparation:
  - Culture a cancer cell line with known CD47 expression.
  - Label the cancer cells with a fluorescent dye (e.g., CFSE).



- Isolate and differentiate macrophages from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow.[1]
- Co-culture and Treatment:
  - Co-culture the fluorescently labeled cancer cells with macrophages at a defined effectorto-target ratio (e.g., 1:2).[14]
  - Add the CD47 inhibitor at various concentrations. Include an isotype control as a negative control.[1]
  - Incubate the co-culture for 2-4 hours at 37°C.[1]
- Data Acquisition and Analysis:
  - Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.[1]
  - The phagocytic index can be calculated as the number of ingested cells per 100 macrophages.[1]

### In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of a CD47 inhibitor in a living organism.

#### Methodology:

- Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) to allow for the engraftment of human tumor cells.
- Tumor Implantation: Subcutaneously inject a human cancer cell line into the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).[1]
- Treatment Administration:
  - Randomize mice into treatment and control groups.



- Administer the CD47 inhibitor via an appropriate route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle or isotype control.[1]
- Efficacy Assessment:
  - Measure tumor volume regularly (e.g., twice weekly) with calipers.[1]
  - Monitor the body weight of the mice as an indicator of toxicity.[1]
  - At the end of the study, excise tumors for further analysis, such as immunohistochemistry to evaluate immune cell infiltration.

# **Experimental Workflow for Comparing CD47 Inhibitors**

A typical workflow for the preclinical and clinical development and comparison of CD47 inhibitors involves a series of sequential and parallel studies.





Click to download full resolution via product page

Caption: A generalized workflow for the development and comparison of CD47 inhibitors.

### Conclusion



**IMM-01**, as a selective SIRPα blocker, demonstrates a promising efficacy and safety profile within the broader landscape of CD47-targeted therapies. Its dual mechanism of action and, notably, its favorable hematological safety profile, position it as a strong candidate for combination therapies in both hematologic and solid tumors. While direct head-to-head comparative trials are limited, the available data suggests that selective SIRPα blockers like **IMM-01** may offer a better therapeutic window, particularly in solid tumors when used in combination with other anti-cancer agents, compared to traditional anti-CD47 mAbs. Further clinical investigation is warranted to definitively establish the comparative efficacy of **IMM-01** against other specific CD47 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Engineered SIRPα variants as immunotherapeutic adjuvants to anti-cancer antibodies -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing CD47 Blockade in Cancer Immunotherapy: The Case for Wild Type SIRPαFc to Minimize Erythrocyte Interactions [synapse.patsnap.com]
- 12. curetoday.com [curetoday.com]



- 13. researchgate.net [researchgate.net]
- 14. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IMM-01 in the Landscape of CD47 Inhibition: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#comparing-the-efficacy-of-imm-01-to-other-cd47-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com